4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxypyrimidine with 1-(4-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine core can bind to enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpiperazine: Shares the piperazine ring but lacks the pyrimidine core.
4-Methoxypyrimidine: Contains the pyrimidine core but lacks the piperazine ring.
4-Methylphenylpiperazine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a methoxy-substituted pyrimidine core and a piperazine ring. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methoxy-6-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-14-3-5-15(6-4-14)12-20-7-9-21(10-8-20)16-11-17(22-2)19-13-18-16/h3-6,11,13H,7-10,12H2,1-2H3 |
InChI Key |
VCZNWQXUBBNGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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